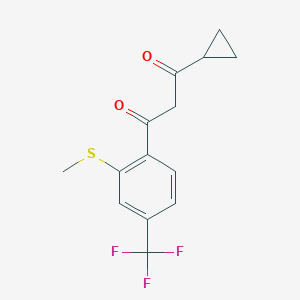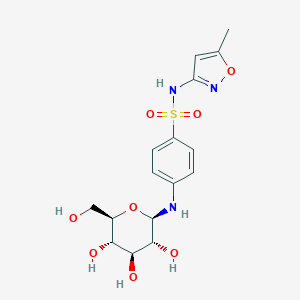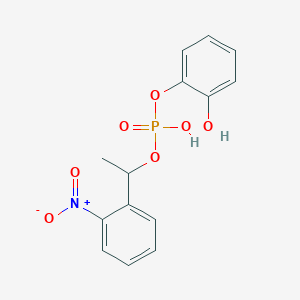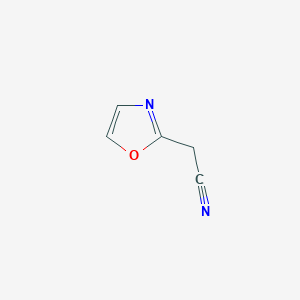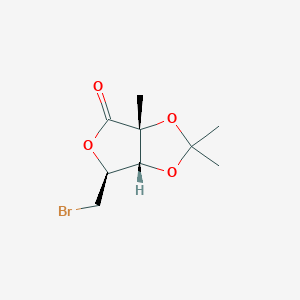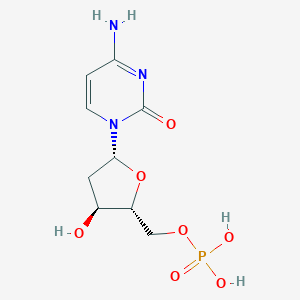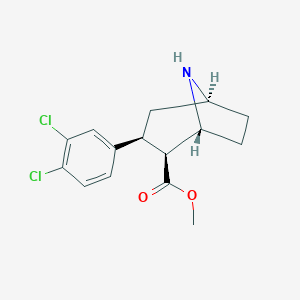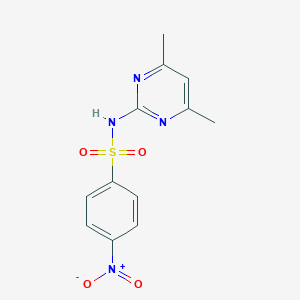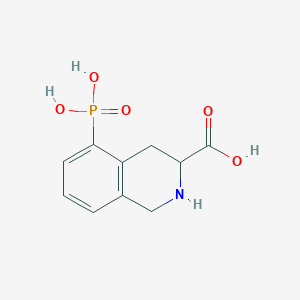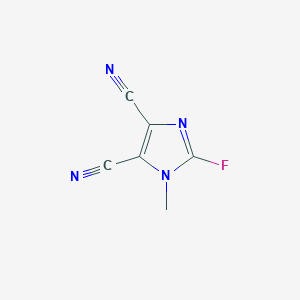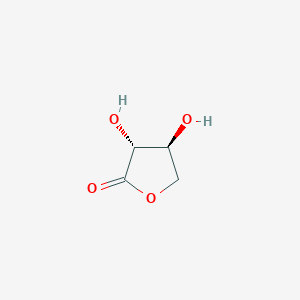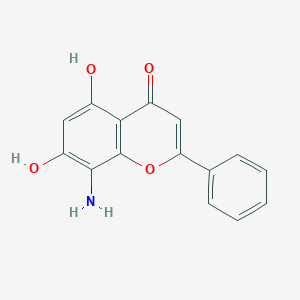
8-Amino-5,7-dihydroxy-2-phenylchromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Amino-5,7-dihydroxy-2-phenylchromen-4-one, also known as flavokawain A (FKA), is a naturally occurring chalcone found in the kava plant (Piper methysticum). It has been traditionally used in the Pacific Islands for its medicinal properties, including its anxiolytic and analgesic effects. FKA has gained attention in recent years due to its potential therapeutic applications in various diseases.
Mécanisme D'action
The mechanism of action of FKA in cancer cells involves the induction of oxidative stress, which leads to the activation of various signaling pathways that promote apoptosis. FKA has also been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and survival.
Effets Biochimiques Et Physiologiques
FKA has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, antimicrobial, and neuroprotective properties. It has also been shown to modulate the activity of various neurotransmitters, including GABA and dopamine, which may contribute to its anxiolytic and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using FKA in lab experiments is its relatively low toxicity compared to other chemotherapeutic agents. However, FKA is also known to be unstable in aqueous solutions, which can make it difficult to use in certain experiments. Additionally, the availability of FKA may be limited due to its natural source and the complexity of its synthesis.
Orientations Futures
There are several potential future directions for research on FKA. One area of interest is the development of FKA derivatives with improved stability and efficacy. Another area of research is the investigation of FKA's potential use in combination with other therapies, such as radiation or chemotherapy. Finally, more research is needed to fully understand the molecular mechanisms underlying FKA's therapeutic effects in various diseases.
Méthodes De Synthèse
FKA can be extracted from the roots of the kava plant or synthesized in the laboratory. The most common synthesis method involves the condensation of 2-hydroxyacetophenone with benzaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then reduced to FKA using sodium borohydride.
Applications De Recherche Scientifique
FKA has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and microbial infections. In cancer research, FKA has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including breast, prostate, and colon cancer. It has also been shown to inhibit tumor growth and metastasis in animal models.
Propriétés
Numéro CAS |
152969-73-8 |
|---|---|
Nom du produit |
8-Amino-5,7-dihydroxy-2-phenylchromen-4-one |
Formule moléculaire |
C15H11NO4 |
Poids moléculaire |
269.25 g/mol |
Nom IUPAC |
8-amino-5,7-dihydroxy-2-phenylchromen-4-one |
InChI |
InChI=1S/C15H11NO4/c16-14-11(19)6-9(17)13-10(18)7-12(20-15(13)14)8-4-2-1-3-5-8/h1-7,17,19H,16H2 |
Clé InChI |
OHQMPZAEJQQKLF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)N |
Synonymes |
4H-1-Benzopyran-4-one,8-amino-5,7-dihydroxy-2-phenyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Cyclopropyl-3-[2-(methylsulfonyl)-4-(trifluoromethyl)phenyl]-1,3-propanedione](/img/structure/B127927.png)
